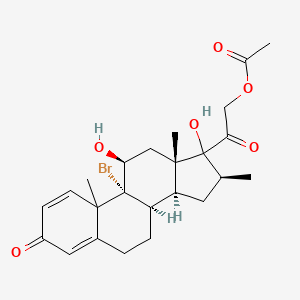
9-Bromo-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione 21-Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Bromo-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione 21-Acetate is a synthetic corticosteroid derivative. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione 21-Acetate typically involves multiple steps, starting from a suitable steroid precursor. One common method includes the bromination of the precursor followed by acetylation to introduce the acetate group. The reaction conditions often involve the use of bromine or a brominating agent in an organic solvent, followed by acetylation using acetic anhydride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
化学反应分析
Types of Reactions
9-Bromo-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione 21-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
科学研究应用
9-Bromo-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione 21-Acetate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methods.
Biology: Employed in studies investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Applied in the formulation of topical creams and ointments for treating skin conditions
作用机制
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in the inflammatory response .
相似化合物的比较
Similar Compounds
Betamethasone: 9-Fluoro-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione.
Dexamethasone: 9-Fluoro-16beta-methyl-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione.
Mometasone: 9,21-Dichloro-11beta,17-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione .
Uniqueness
9-Bromo-11beta,17,21-trihydroxy-16beta-methyl-pregna-1,4-diene-3,20-dione 21-Acetate is unique due to the presence of the bromine atom, which can influence its pharmacokinetic properties and receptor binding affinity. This structural feature may enhance its potency and duration of action compared to other corticosteroids .
生物活性
9-Bromo-11β,17,21-trihydroxy-16β-methyl-pregna-1,4-diene-3,20-dione 21-acetate (CAS Number: 4735-65-3) is a steroid compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.
- Molecular Formula : C24H31BrO6
- Molecular Weight : 495.41 g/mol
- Appearance : Off-white solid
This compound is primarily used as an intermediate in the synthesis of various corticosteroids and related compounds, particularly in the pharmaceutical industry for the preparation of anti-inflammatory drugs .
The biological activity of 9-Bromo-11β,17,21-trihydroxy-16β-methyl-pregna-1,4-diene-3,20-dione 21-acetate can be attributed to its interaction with glucocorticoid receptors. It exhibits anti-inflammatory and immunosuppressive effects similar to other corticosteroids. The bromine substitution at the 9-position enhances its potency and alters its pharmacokinetic properties compared to non-brominated analogs.
Key Mechanisms:
- Glucocorticoid Receptor Agonism : The compound binds to glucocorticoid receptors in target tissues, leading to the modulation of gene expression involved in inflammatory responses.
- Inhibition of Pro-inflammatory Cytokines : It reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Regulation of Immune Response : It affects the proliferation and differentiation of immune cells, contributing to its immunosuppressive effects.
Biological Activity Data
The following table summarizes key biological activities reported for this compound:
Case Study 1: Anti-inflammatory Effects in Animal Models
A study investigated the anti-inflammatory effects of 9-Bromo-11β,17,21-trihydroxy-16β-methyl-pregna-1,4-diene-3,20-dione 21-acetate in a rat model of arthritis. The compound significantly reduced paw swelling and serum levels of inflammatory markers compared to control groups. Histological analysis revealed decreased synovial inflammation and cartilage degradation .
Case Study 2: Immunosuppressive Activity in Transplant Models
In a murine model of organ transplantation, administration of this compound resulted in prolonged graft survival. The study demonstrated that it effectively suppressed T-cell proliferation and reduced the production of IL-2 and IFN-gamma by activated T-cells .
Case Study 3: Anticancer Properties
Research has shown that this compound exhibits antiproliferative effects on various cancer cell lines. In vitro studies indicated that it induces apoptosis in breast cancer cells by activating caspase pathways while inhibiting cell cycle progression .
属性
分子式 |
C24H31BrO6 |
|---|---|
分子量 |
495.4 g/mol |
IUPAC 名称 |
[2-[(8R,9R,11S,13S,14S,16S)-9-bromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H31BrO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18-,19-,21?,22-,23-,24?/m0/s1 |
InChI 键 |
PLVGDQKUTWULDB-ULIBNCJBSA-N |
手性 SMILES |
C[C@H]1C[C@H]2[C@H]3CCC4=CC(=O)C=CC4([C@]3([C@H](C[C@@]2(C1(C(=O)COC(=O)C)O)C)O)Br)C |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















